Transporter Off-Target Selectivity: Low Human OCT1 Affinity vs. Chlorophenyl Analog's UT-A1 Binding
The 4-methoxyphenyl derivative displays a markedly different transporter interaction fingerprint compared to its 4-chlorophenyl analog. While the chlorophenyl compound inhibits rat UT-A1 with an IC50 of 5,000 nM [1], the methoxyphenyl compound exhibits only weak inhibition of human OCT1 (IC50 = 138,000 nM) [2]. This 27.6-fold difference in potency against distinct transporters suggests that the methoxy substituent steers the molecule away from urea transporter engagement, potentially reducing diuretic-related off-target effects in mammalian systems.
| Evidence Dimension | In vitro transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (human OCT1) |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC50 = 5,000 nM (rat UT-A1) |
| Quantified Difference | ~27.6-fold lower potency at OCT1 for the target compound, but distinct transporter targets preclude direct affinity comparison; the differentiation lies in transporter selectivity profile |
| Conditions | Target compound: HEK293 cells expressing human OCT1, ASP+ substrate uptake assay. Comparator: MDCK cells expressing rat UT-A1, fluorescence assay. |
Why This Matters
For researchers screening against urea transporters or profiling compound specificity, the methoxyphenyl variant offers a distinct selectivity starting point, avoiding the UT-A1 liability of the chlorophenyl analog.
- [1] BindingDB. (2022). BDBM50575418 (CHEMBL4874369): Inhibition of rat UT-A1 expressed in MDCK cells. View Source
- [2] BindingDB. (n.d.). Monomer ID 50241341: Inhibition of human OCT1 expressed in HEK293 cells. View Source
